molecular formula C10H9ClF3N B6216956 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2758004-18-9

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6216956
CAS No.: 2758004-18-9
M. Wt: 235.6
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Description

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a cyclobutyl group bearing a trifluoromethyl group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a cyclobutyl derivative containing a trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as toluene or dimethylformamide (DMF).

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine include:

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring with a cyclobutyl group bearing a trifluoromethyl substituent. This structure imparts unique physicochemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

2758004-18-9

Molecular Formula

C10H9ClF3N

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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